Cas no 2229254-03-7 ((6-bromopyridin-3-yl)methanesulfonyl fluoride)

(6-bromopyridin-3-yl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (6-bromopyridin-3-yl)methanesulfonyl fluoride
- EN300-1989491
- 2229254-03-7
-
- インチ: 1S/C6H5BrFNO2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2
- InChIKey: NLHPAXNOGKABNI-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)CS(=O)(=O)F
計算された属性
- 精确分子量: 252.92084g/mol
- 同位素质量: 252.92084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- XLogP3: 1.6
(6-bromopyridin-3-yl)methanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989491-0.05g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 0.05g |
$612.0 | 2023-09-16 | ||
Enamine | EN300-1989491-2.5g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 2.5g |
$1428.0 | 2023-09-16 | ||
Enamine | EN300-1989491-0.25g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 0.25g |
$670.0 | 2023-09-16 | ||
Enamine | EN300-1989491-1.0g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 1g |
$1299.0 | 2023-05-26 | ||
Enamine | EN300-1989491-5.0g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 5g |
$3770.0 | 2023-05-26 | ||
Enamine | EN300-1989491-0.1g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 0.1g |
$640.0 | 2023-09-16 | ||
Enamine | EN300-1989491-0.5g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 0.5g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1989491-10.0g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 10g |
$5590.0 | 2023-05-26 | ||
Enamine | EN300-1989491-10g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 10g |
$3131.0 | 2023-09-16 | ||
Enamine | EN300-1989491-5g |
(6-bromopyridin-3-yl)methanesulfonyl fluoride |
2229254-03-7 | 5g |
$2110.0 | 2023-09-16 |
(6-bromopyridin-3-yl)methanesulfonyl fluoride 関連文献
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
(6-bromopyridin-3-yl)methanesulfonyl fluorideに関する追加情報
Research Briefing on (6-bromopyridin-3-yl)methanesulfonyl Fluoride (CAS: 2229254-03-7) in Chemical Biology and Pharmaceutical Applications
(6-bromopyridin-3-yl)methanesulfonyl fluoride (CAS: 2229254-03-7) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonyl fluoride derivative is particularly notable for its role as a covalent inhibitor, which makes it a valuable tool in the development of targeted therapies and chemical probes. Recent studies have highlighted its utility in activity-based protein profiling (ABPP) and covalent drug discovery, where its ability to selectively modify cysteine residues in proteins is exploited.
The compound's mechanism of action involves the formation of a covalent bond with nucleophilic amino acids, such as cysteine, in the active sites of target proteins. This property has been leveraged in the design of irreversible inhibitors for enzymes involved in various disease pathways, including cancer, inflammation, and infectious diseases. Notably, (6-bromopyridin-3-yl)methanesulfonyl fluoride has been used to develop probes for studying serine hydrolases and other enzyme families, providing insights into their biological functions and potential therapeutic applications.
Recent advancements in the synthesis and application of (6-bromopyridin-3-yl)methanesulfonyl fluoride have been reported in several high-impact journals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific proteases implicated in tumor progression. Another study in ACS Chemical Biology explored its use in mapping the reactivity of cysteine residues across the human proteome, revealing novel drug targets. These findings underscore the compound's versatility and potential as a cornerstone in covalent inhibitor development.
In addition to its role in basic research, (6-bromopyridin-3-yl)methanesulfonyl fluoride is also being investigated for its therapeutic potential. Preclinical studies have shown promising results in animal models of disease, particularly in contexts where traditional reversible inhibitors have failed. The compound's ability to achieve prolonged target engagement due to its covalent binding mode offers a distinct advantage in overcoming drug resistance mechanisms, a critical challenge in modern pharmacology.
Looking ahead, the continued exploration of (6-bromopyridin-3-yl)methanesulfonyl fluoride and related sulfonyl fluoride derivatives is expected to yield further breakthroughs in drug discovery and chemical biology. Future research directions may include optimizing its selectivity and pharmacokinetic properties, as well as expanding its applications to new target classes. As the field moves toward more personalized and precision medicine approaches, the role of covalent inhibitors like this compound is likely to become increasingly prominent.
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